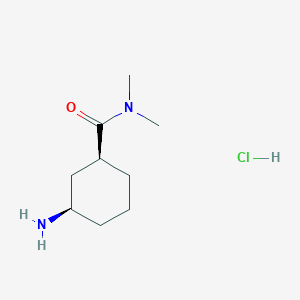

(1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamidehcl

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of (1S,3R)-3-amino-N,N-dimethylcyclohexanecarboxamide hydrochloride is defined by a cyclohexane ring substituted with three functional groups: a carboxamide at position 1, an amino group at position 3, and a protonated ammonium group forming the hydrochloride salt. The stereochemical configuration at the 1S and 3R positions dictates its three-dimensional arrangement, influencing its intermolecular interactions and biological activity.

The IUPAC name, (1S,3R)-3-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride, reflects the substituents’ positions and stereochemistry. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the equatorial carboxamide group and axial amino group. The carboxamide moiety (-CON(CH₃)₂) at position 1 is planar due to resonance stabilization, while the amino group (-NH₃⁺) at position 3 participates in ionic interactions with the chloride counterion.

Table 1: Key Molecular Features

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₈N₂O·HCl | |

| Molecular weight | 206.71 g/mol | |

| Stereochemical centers | C1 (S), C3 (R) | |

| Charged groups | NH₃⁺ (amino), Cl⁻ (counterion) |

The hydrochloride salt formation occurs via protonation of the amino group, enhancing solubility in polar solvents. This contrasts with the free base, which lacks the ionic chloride interaction.

Properties

Molecular Formula |

C9H19ClN2O |

|---|---|

Molecular Weight |

206.71 g/mol |

IUPAC Name |

(1S,3R)-3-amino-N,N-dimethylcyclohexane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-4-3-5-8(10)6-7;/h7-8H,3-6,10H2,1-2H3;1H/t7-,8+;/m0./s1 |

InChI Key |

FXGYEHLOXPVJIW-KZYPOYLOSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H]1CCC[C@H](C1)N.Cl |

Canonical SMILES |

CN(C)C(=O)C1CCCC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Neutralization and Coupling Method (Preferred Method A)

This method is described in patent EP2407457A1 and is considered particularly effective for producing optically active amide derivatives including the target compound.

Step 1: Neutralization of Intermediate

- The starting intermediate compound (2) is treated with a tertiary amine such as trimethylamine or triethylamine.

- The solvent used is a C2-C4 nitrile, preferably acetonitrile.

- Reaction conditions: Stirring at 40°C for 5 hours.

- The result is a neutralized compound (2a).

Step 2: Coupling Reaction

- Compound (3), bearing a Boc-protected amine group, is added to the reaction mixture from Step 1.

- Additional tertiary amine is added stoichiometrically (3.23 to 4.32 molar equivalents relative to compound (2)).

- The reaction mixture is heated and stirred at 60 to 80°C for 6 to 24 hours.

- After completion (monitored by HPLC), the mixture is cooled to 0–50°C.

- Water is added (6 to 11 volume parts per weight of compound (3)) to induce crystallization.

- Crystals are collected by filtration, washed with water, and dried.

- The reaction solvent acetonitrile is preferred for its polarity and ability to dissolve both reactants and bases.

- The tertiary amine serves both as a base and to facilitate the formation of the amide bond.

- Crystallization parameters are critical for obtaining high purity and yield of the hydrochloride salt.

- The final product is obtained as crystals of (1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride with high optical purity.

Flow Synthesis and Burgess-Type Reagent Approach

According to WO2019004114A1, a continuous flow synthesis method improves yield and purity by controlling intermediate decomposition.

- A Burgess-type reagent is prepared from chlorosulfonyl isocyanate, tert-butyl alcohol, and triethylamine.

- The reaction is conducted at low temperature (0 to 40°C) to minimize decomposition.

- Methanesulfonylation and subsequent base treatment steps are performed.

- The intermediate is isolated by crystallization from acetonitrile/water mixtures.

- The flow method allows precise control of reaction time and temperature, leading to better reproducibility.

- Suppression of intermediate decomposition.

- Higher yield and purity compared to batch methods.

- Suitable for scale-up production.

Chiral Resolution and Salt Formation

- The use of chiral acids such as D-mandelic acid to form organic salts with racemic amine intermediates allows for resolution of enantiomers.

- Adjusting pH and temperature during crystallization helps isolate the desired (1S,3R) enantiomer.

- Subsequent deprotection and salt formation with hydrochloric acid yield the hydrochloride salt of the target compound.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents / Conditions | Solvent | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Neutralization | Compound (2), tertiary amine (e.g., triethylamine) | Acetonitrile | 40 | 5 hours | Formation of neutralized intermediate |

| Coupling | Compound (3) + additional tertiary amine | Acetonitrile | 60–80 | 6–24 hours | Amide bond formation, monitored by HPLC |

| Crystallization | Water addition, cooling | Acetonitrile/water | 0–50 | Until complete | Isolation of hydrochloride crystals |

| Flow synthesis | Chlorosulfonyl isocyanate + tert-butyl alcohol + base | Acetonitrile | 0–40 | 0.5–15 hours | Continuous flow to suppress decomposition |

| Chiral resolution | D-mandelic acid + racemic amine | Alcohol/water | 30–80 | 5–12 hours | Formation of organic salt for enantiomer separation |

Research Findings and Analysis

- The choice of tertiary amine and solvent critically affects reaction efficiency and product purity. Trimethylamine and triethylamine in acetonitrile are optimal.

- Reaction temperature control during coupling and crystallization improves yield and optical purity.

- Flow synthesis methods enable better control over intermediate stability and reaction kinetics, enhancing scalability.

- Chiral resolution with organic acids is an effective strategy to obtain enantiomerically pure product before hydrochloride salt formation.

- Analytical techniques such as HPLC are essential for monitoring reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural properties allow for modifications that enhance the efficacy of drugs targeting neurological disorders. Research indicates that derivatives of this compound are being investigated for their potential neuroprotective effects, particularly in conditions such as Alzheimer's and Parkinson's disease .

Case Study: Neurological Applications

A study focusing on the neuroprotective properties of related compounds demonstrated significant reductions in neurodegeneration markers in animal models. These findings suggest that (1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride could be pivotal in developing therapies for neurodegenerative diseases.

Biochemical Research

Amino Acid Metabolism

In biochemical studies, this compound is utilized to understand amino acid metabolism and protein synthesis. It aids researchers in exploring cellular functions and enzyme activities, contributing to a deeper understanding of metabolic pathways .

Case Study: Enzyme Interaction

Research involving enzyme kinetics has shown that (1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride interacts with specific enzymes, influencing their activity. This interaction is critical for elucidating metabolic processes and could lead to advancements in metabolic disorder treatments.

Material Science

Polymer Formulations

In materials science, this compound can be incorporated into polymer formulations to enhance material properties such as flexibility and strength. This capability is beneficial for creating advanced materials used in various applications, including biomedical devices and packaging .

Case Study: Enhanced Material Properties

A study on polymer composites incorporating this compound reported improved mechanical properties compared to traditional materials. The findings highlight its potential use in developing high-performance materials suitable for demanding applications.

Food Industry

Flavor Enhancement and Preservation

The compound is also being explored for its potential as a flavor enhancer or preservative in the food industry. Its ability to interact with food matrices can contribute to improved food safety and quality .

Case Study: Food Safety Applications

Research examining the effects of (1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride on microbial growth indicated that it could inhibit certain pathogens, suggesting its utility as a natural preservative.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders | Potential neuroprotective effects observed in animal models |

| Biochemical Research | Studies on amino acid metabolism and enzyme activity | Influences enzyme kinetics; critical for understanding metabolic pathways |

| Material Science | Used in polymer formulations | Enhanced mechanical properties reported in studies |

| Food Industry | Flavor enhancer and preservative | Inhibits microbial growth; potential natural preservative |

Mechanism of Action

The mechanism of action of (1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters with analogs:

*Calculated based on molecular formulas.

Key Observations :

- Ring Size : Cyclohexane derivatives (e.g., target compound) exhibit distinct conformational flexibility compared to cyclopentane analogs (e.g., ), affecting binding to biological targets.

- Stereochemistry : The 1S,3R configuration in the target compound contrasts with the 1S,3S configuration in , which may alter receptor affinity.

Bioactivity and Pharmacological Profiles

GABA Analog Activity

In contrast, cyclopentane derivatives (e.g., ) lack the extended ring structure required for GABA receptor interaction.

Computational Similarity Analysis

Tanimoto similarity scores (structural similarity >0.8) indicate that the target compound clusters with other cyclohexane carboxamides (e.g., ), while cyclopentane analogs show lower similarity (<0.6) . This aligns with hierarchical clustering studies where structural similarity correlates with shared bioactivity profiles (e.g., kinase inhibition or neurotransmitter modulation) .

Limitations and Caveats in Structural Comparisons

- Similarity Metrics : Tanimoto and Dice indices may overestimate bioactivity similarity for structurally related compounds with divergent substituents (e.g., hydroxyl vs. dimethylcarboxamide groups) .

- Bioisosterism: Compounds like (1S,3S)-3-amino-cyclohexanol HCl may share bioactivity despite lower structural similarity due to bioisosteric effects .

Q & A

Q. Table 1. Key Analytical Parameters for (1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide HCl

| Parameter | Method/Instrument | Reference Value | Source ID |

|---|---|---|---|

| Molecular Weight | HRMS | 220.72 g/mol (theoretical) | |

| Melting Point | DSC | 180–185°C (decomposition) | |

| Chiral Purity | HPLC (Chiralpak IG-3) | ≥98% ee |

Q. Table 2. Reaction Optimization Variables

| Reaction Type | Key Variables | Optimal Conditions | Outcome |

|---|---|---|---|

| Reduction | Solvent, Temperature | LiAlH₄ in Et₂O, 0°C → RT | N,N-dimethylcyclohexylmethylamine (85% yield) |

| Substitution | Catalyst, Nucleophile | AlCl₃, KCN in DMF, 60°C | Cyano-derivative (72% yield) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.